molecular formula C21H40N2 B12733989 1H-Imidazole, 4,5-dihydro-2-(9Z)-9-octadecenyl- CAS No. 7347-29-7

1H-Imidazole, 4,5-dihydro-2-(9Z)-9-octadecenyl-

Cat. No.: B12733989
CAS No.: 7347-29-7
M. Wt: 320.6 g/mol
InChI Key: QULUVEPNTKJBMR-KTKRTIGZSA-N
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Description

Oleyl imidazoline is a type of imidazoline compound, which belongs to the class of cationic surfactants. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. Oleyl imidazoline is derived from oleic acid and is known for its surfactant properties, making it useful in various industrial applications such as fabric softeners, corrosion inhibitors, and emulsifiers .

Preparation Methods

Oleyl imidazoline can be synthesized through the reaction of oleic acid with diethylenetriamine. The reaction typically involves heating the mixture to a high temperature to facilitate the formation of the imidazoline ring. The reaction conditions often include the use of a solvent such as xylene and a catalyst like calcium oxide to enhance the reaction rate and yield .

Industrial production methods for oleyl imidazoline involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Oleyl imidazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified imidazoline derivatives with altered physical and chemical properties .

Scientific Research Applications

Oleyl imidazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oleyl imidazoline involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial and antifungal applications. Additionally, oleyl imidazoline can interact with proteins, altering their structure and function, which can be leveraged in various industrial and medical applications .

Comparison with Similar Compounds

Oleyl imidazoline can be compared with other imidazoline derivatives such as:

    Hydroxyethyl imidazoline: Known for its use as a rheology modifier and adhesion promoter.

    Tallow alkyl imidazoline: Commonly used in fabric softeners for its superior softening properties.

    Quaternary ammonium imidazoline: Used as a disinfectant and in personal care products

What sets oleyl imidazoline apart is its unique combination of a long hydrocarbon tail derived from oleic acid and its imidazoline ring structure, which provides excellent surfactant properties and versatility in various applications .

Properties

CAS No.

7347-29-7

Molecular Formula

C21H40N2

Molecular Weight

320.6 g/mol

IUPAC Name

2-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C21H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20-23-21/h9-10H,2-8,11-20H2,1H3,(H,22,23)/b10-9-

InChI Key

QULUVEPNTKJBMR-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC1=NCCN1

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC1=NCCN1

Origin of Product

United States

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